1-Carbamoylpiperidine-2-carboxylic acid
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Overview
Description
1-Carbamoylpiperidine-2-carboxylic acid is a chemical compound with the CAS Number: 141102-33-2. Its molecular weight is 172.18 and its IUPAC name is 1-(aminocarbonyl)-2-piperidinecarboxylic acid .
Molecular Structure Analysis
The Inchi Code for 1-Carbamoylpiperidine-2-carboxylic acid is 1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11). This indicates the presence of a piperidine ring with a carbamoyl group and a carboxylic acid group .Scientific Research Applications
Novel Biological-based Nano Organo Solid Acids
A study by Zolfigol, Ayazi-Nasrabadi, and Baghery (2015) synthesized novel biological-based nano organo solid acids with urea moiety for catalytic applications. These nano organocatalysts were utilized in the synthesis of various compounds, such as 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol), coumarin-3-carboxylic acid, and cinnamic acid derivatives under mild and green conditions. This approach highlights the potential industrial applications of these nano organo solid acids in green chemistry and catalysis (Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015).
Bifunctional Reagents for Carbocarboxylation
Liao et al. (2021) reported the use of carboxylic acids, including amino acids, as bifunctional reagents in the redox-neutral carbocarboxylation of alkenes. This innovative strategy allowed for the synthesis of valuable γ-aminobutyric acid derivatives (GABAs), showcasing the utility of carboxylic acids in complex organic synthesis and their potential applications in pharmaceutical and biochemical research (Liao et al., 2021).
Electrocatalytic Carboxylation
Feng et al. (2010) investigated the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in an ionic liquid, demonstrating the synthesis of 6-aminonicotinic acid. This method avoided the use of volatile and toxic solvents and showcased a sustainable approach to synthesizing carboxylic acid derivatives (Feng et al., 2010).
Understanding Biocatalyst Inhibition by Carboxylic Acids
Jarboe, Royce, and Liu (2013) reviewed the impact of carboxylic acids on microbial cells, like Escherichia coli and Saccharomyces cerevisiae. This study highlighted strategies to enhance microbial robustness against carboxylic acid inhibition, which is crucial for biotechnological applications, including the production of biofuels and biorenewable chemicals (Jarboe, Royce, & Liu, 2013).
Decarboxylative Cross-Coupling Reactions
Arshadi et al. (2019) focused on the synthesis of nitrogen-containing organic compounds through decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. This review emphasizes the environmental friendliness and potential applications of these methods in organic synthesis, demonstrating the versatility of carboxylic acids in creating complex molecules (Arshadi et al., 2019).
Future Directions
Piperidine derivatives, including 1-Carbamoylpiperidine-2-carboxylic acid, are of significant interest in the field of drug discovery due to their presence in more than twenty classes of pharmaceuticals. Future research may focus on exploring the therapeutic potential of these compounds in various disease contexts .
Mechanism of Action
Mode of Action
Carboxylic acids are known to participate in various biochemical reactions, including the formation of esters and amides . Piperidine derivatives can act as ligands for various receptors and enzymes, influencing their activity. The exact interaction of 1-Carbamoylpiperidine-2-carboxylic acid with its targets and the resulting changes would depend on the specific targets involved .
Biochemical Pathways
Carboxylic acids are involved in numerous metabolic pathways, and piperidine derivatives can influence various signaling pathways . The specific pathways affected by this compound would depend on its targets and mode of action .
Pharmacokinetics
These properties would determine the bioavailability of the compound, influencing its efficacy and potential side effects .
Result of Action
These effects would depend on the compound’s targets, mode of action, and the biochemical pathways it affects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability, its interaction with targets, and its overall efficacy . .
properties
IUPAC Name |
1-carbamoylpiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3/c8-7(12)9-4-2-1-3-5(9)6(10)11/h5H,1-4H2,(H2,8,12)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCJLRFHHXHXALS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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